molecular formula C22H21N9O B2937013 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1448124-66-0

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2937013
CAS No.: 1448124-66-0
M. Wt: 427.472
InChI Key: AUPNVDSERJMUDD-UHFFFAOYSA-N
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Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety and a piperidine-3-carboxamide group linked to a 6-phenylpyridazine ring. The piperidine carboxamide contributes to conformational flexibility and solubility.

Properties

IUPAC Name

1-(6-phenylpyridazin-3-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N9O/c32-22(27-19-11-21(25-14-24-19)31-15-23-13-26-31)17-7-4-10-30(12-17)20-9-8-18(28-29-20)16-5-2-1-3-6-16/h1-3,5-6,8-9,11,13-15,17H,4,7,10,12H2,(H,24,25,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPNVDSERJMUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC(=NC=N4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound features a complex structure that includes a triazole ring, pyrimidine, and piperidine moieties, which are known for their diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. The triazole and pyrimidine components are known to interact with various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of kynurenine monooxygenase (KMO), an enzyme involved in the kynurenine pathway. Inhibition of KMO can lead to increased levels of neuroprotective kynurenic acid while decreasing neurotoxic metabolites such as 3-hydroxykynurenine .
  • Cellular Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapy .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Properties : Investigations into its anticancer potential have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways .
  • Neuroprotective Effects : In models of neurodegenerative diseases such as Huntington's disease, the compound has demonstrated the ability to enhance cognitive function and provide neuroprotection by altering the balance of kynurenine pathway metabolites .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, although further research is required to confirm these effects and elucidate the mechanisms involved .

Case Study 1: KMO Inhibition in Neurodegeneration

A study focused on KMO inhibitors reported that compounds similar to this compound were effective in increasing levels of kynurenic acid while suppressing 3-hydroxykynurenine in R6/2 mice (a model for Huntington's disease). This modulation resulted in improved cognitive function and reduced neurodegeneration .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could effectively inhibit cell proliferation in certain cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
Enzyme InhibitionKMO inhibition leading to increased kynurenic acid
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveImproved cognitive function in HD models
AntimicrobialPotential antibacterial and antifungal properties

Table 2: Comparison with Other KMO Inhibitors

Compound NameIC50 (nM)Brain PenetrationReference
This compoundTBDTBDTBD
CHDI-34024637Poor
Novel KMO Inhibitor 12ComparableHigh

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound typically involves multi-step protocols focusing on coupling reactions and heterocyclic modifications.

Primary Synthetic Steps

  • Piperidine Core Functionalization :

    • The piperidine ring is often pre-functionalized with a carboxamide group at the 3-position. This involves reacting piperidine-3-carboxylic acid derivatives with activated pyridazine intermediates under nucleophilic acyl substitution conditions.

    • Example:

      Piperidine 3 carboxylic acid+6 phenylpyridazin 3 amineDCC DMAPAmide intermediate\text{Piperidine 3 carboxylic acid}+\text{6 phenylpyridazin 3 amine}\xrightarrow{\text{DCC DMAP}}\text{Amide intermediate}
  • Pyrimidine-Triazole Coupling :

    • The 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (NAS) using triazole-containing boronic esters or halogenated pyrimidines .

    • Microwave-assisted synthesis has been reported to enhance reaction efficiency for similar triazole-pyrimidine systems .

  • Final Assembly :

    • The two fragments are coupled via amide bond formation or palladium-catalyzed cross-coupling reactions .

Functional Group Reactivity

The compound’s reactivity is dominated by:

Functional Group Reactivity Example Reactions
Piperidine Carboxamide Susceptible to hydrolysis under acidic/basic conditionsAcid-catalyzed hydrolysis to piperidine-3-carboxylic acid.
Pyridazine Ring Electrophilic substitution at electron-deficient positionsNitration at the 5-position under HNO₃/H₂SO₄ .
Triazole Substituent Participates in click chemistry (e.g., Cu-catalyzed cycloaddition)Reaction with terminal alkynes to form 1,2,3-triazole derivatives .
Pyrimidine Ring Nucleophilic aromatic substitution at C-2 and C-4 positionsHalogenation or amination using NH₃ or amines .

Reaction Optimization and Conditions

Key parameters for efficient synthesis include:

Catalysts and Solvents

Reaction Type Catalyst Solvent Yield Reference
Amide CouplingDCC/DMAPDCM78–85%
Suzuki-Miyaura CouplingPd(PPh₃)₄DME/H₂O65–72%
Triazole CyclizationCuIDMF82–88%

Temperature and Time

  • Amide Formation : 0°C to RT, 12–24 hours.

  • Microwave-Assisted NAS : 120°C, 30 minutes .

Degradation and Stability Studies

The compound exhibits moderate stability under ambient conditions but degrades under:

  • Acidic Hydrolysis (pH < 3): Cleavage of the carboxamide bond to yield piperidine-3-carboxylic acid and pyridazine fragments.

  • Oxidative Stress (H₂O₂/UV): Oxidation of the triazole ring to form N-oxides .

Comparative Analysis with Analogues

Reactivity trends compared to structurally related compounds:

Compound Key Reaction Reactivity Difference
1-(6-Phenylpyridazin-3-yl)piperidine-3-carboxamide Faster hydrolysis due to lack of triazoleLower thermal stability
N-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidine derivatives Enhanced electrophilic substitutionHigher susceptibility to nitration

Comparison with Similar Compounds

Key structural differences :

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrimidine + Pyridazine 1,2,4-Triazole, Phenyl ~434.4 (estimated)
Compound Pyrrolo[2,3-d]pyrimidine 4-Amino-2-methylphenyl, Trifluoromethoxy ~534.5
Compound Pyrazolo[3,4-b]pyridine Ethyl-methylpyrazole, Dimethylphenyl 374.4

The pyridazine in the target compound may confer unique binding kinetics compared to pyrrolopyrimidine or pyridine cores due to its planar geometry and nitrogen positioning .

Carboxamide-Linked Moieties

The piperidine-3-carboxamide group in the target compound is structurally analogous to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)piperidine-3-carboxamide (), which substitutes pyridazine with a 5-methylthiazole.

Another variant, 1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide (), replaces piperidine with azetidine, a smaller 4-membered ring. Azetidine reduces steric bulk but may compromise conformational stability, affecting target engagement .

Functional Group Variations

  • Triazole vs. Isoxazole/Benzisoxazole: The 1,2,4-triazole in the target compound contrasts with the 6-fluoro-1,2-benzisoxazol-3-yl group in 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate ().
  • Phenylpyridazine vs. Trifluoromethoxybenzyl : The 6-phenylpyridazine in the target compound differs from the 4-(trifluoromethoxy)benzyl group in compounds. Trifluoromethoxy groups are electron-withdrawing, altering electronic density and metabolic stability .

Implications of Structural Differences

  • Binding Affinity : Pyridazine’s nitrogen atoms may form stronger hydrogen bonds with kinase ATP pockets compared to pyrrolopyrimidine or pyridine analogs .
  • Solubility : The piperidine carboxamide in the target compound likely improves aqueous solubility over azetidine or thiazole-containing analogs .
  • Metabolic Stability: The absence of trifluoromethoxy or morpholino groups (as in ) may reduce cytochrome P450 interactions, enhancing metabolic half-life .

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